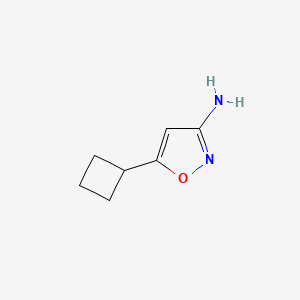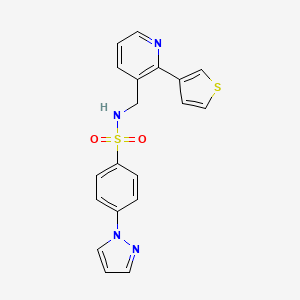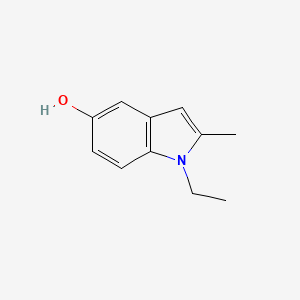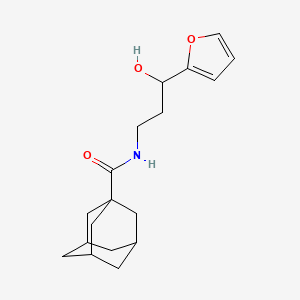![molecular formula C15H23N3O3S B2779183 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-38-1](/img/structure/B2779183.png)
2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule. It contains a methanesulfonylpiperidin-4-yl group and a hexahydrocinnolin-3-one group .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, related compounds such as [(1-methanesulfonylpiperidin-4-yl)methyl]urea and 2-(1-methanesulfonylpiperidin-4-yl)acetic acid are available. These compounds might be synthesized through various organic reactions involving methanesulfonyl chloride and piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Biogeochemical Cycling of Sulfur
Methanesulfonic acid, a related compound to the one , is a key intermediate in the biogeochemical cycling of sulfur. It forms in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and is used by various aerobic bacteria as a sulfur source for growth. This process is important for understanding the sulfur cycle in environmental systems (Kelly & Murrell, 1999).
Catalytic Applications
Nicotinium methane sulfonate (NMS), derived from methanesulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines. NMS is a bio-renewable, mild, efficient, and recyclable catalyst, demonstrating the potential of methanesulfonic acid derivatives in green chemistry applications (Tamaddon & Azadi, 2018).
Organic Synthesis
Methanesulfonic acid derivatives are used in organic synthesis, as demonstrated by the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane. This indicates the role of methanesulfonic acid derivatives in various chemical transformations and syntheses (Ogura, Suzuki, & Tsuchihashi, 1980).
Antibacterial Activity
Sulfonamide derivatives and their metal complexes, including those derived from methanesulfonic acid, have been studied for their antibacterial activities against various bacteria. This highlights the potential use of methanesulfonic acid derivatives in developing new antibacterial agents (Özdemir et al., 2009).
Potential in Pharmacology
Certain derivatives of methanesulfonic acid, like 5H-[1]benzopyrano[4,3-d]pyrimidines, have shown potential as antiplatelet and analgesic agents. This indicates a possible avenue for developing new pharmacological agents based on methanesulfonic acid derivatives (Bruno et al., 2004).
Wirkmechanismus
Target of Action
The primary target of this compound is spleen tyrosine kinase (Syk) . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and platelet activation.
Mode of Action
As a selective small molecule inhibitor, this compound binds to Syk, inhibiting its activity . The inhibition of Syk prevents the downstream signaling events that lead to various cellular responses, including cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
2-[(1-methylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)17-8-6-12(7-9-17)11-18-15(19)10-13-4-2-3-5-14(13)16-18/h10,12H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKULYPFQRRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)

![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)


![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)





